REACTION_CXSMILES
|
CC1(C)COC([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]2[CH:18]=[CH:17][C:16]([CH2:19][OH:20])=[CH:15][CH:14]=2)=N1.Cl>C(O)C>[OH:20][CH2:19][C:16]1[CH:17]=[CH:18][C:13]([C:8]2[CH:7]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:14][CH:15]=1
|
Name
|
4,4-dimethyl-2-(4'-hydroxymethylbiphenyl-2-yl)oxazoline
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1(N=C(OC1)C1=C(C=CC=C1)C1=CC=C(C=C1)CO)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
a saturated aqueous solution of sodium hydrogencarbonate (100 ml) was added
|
Type
|
EXTRACTION
|
Details
|
followed by the extraction with chloroform
|
Type
|
WASH
|
Details
|
After the organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
it was subjected to vacuum concentration
|
Type
|
ADDITION
|
Details
|
A 20% aqueous solution of sodium hydroxide (20 ml) and ethanol (20 ml) were added to the residue
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
WASH
|
Details
|
After the organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
it was subjected to vacuum concentration
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (a chloroform/methanol system)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |